molecular formula C19H20N2O5S B2537322 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 898423-94-4

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2537322
CAS No.: 898423-94-4
M. Wt: 388.44
InChI Key: XULXDLQUJCNNOL-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety and a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

    Introduction of the Benzodioxine Ring: The benzodioxine ring is introduced through a series of reactions involving suitable starting materials and reagents.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-13(22)21-8-2-3-14-4-5-15(11-17(14)21)20-27(23,24)16-6-7-18-19(12-16)26-10-9-25-18/h4-7,11-12,20H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULXDLQUJCNNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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